![molecular formula C14H11NO3S B2514872 N-([2,2'-bifuran]-5-ylméthyl)thiophène-3-carboxamide CAS No. 2034593-79-6](/img/structure/B2514872.png)
N-([2,2'-bifuran]-5-ylméthyl)thiophène-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-([2,2’-bifuran]-5-ylmethyl)thiophene-3-carboxamide is a heterocyclic compound that combines the structural features of furan and thiophene rings
Applications De Recherche Scientifique
N-([2,2’-bifuran]-5-ylmethyl)thiophene-3-carboxamide has several applications in scientific research:
Mécanisme D'action
Target of Action
The primary target of N-([2,2’-bifuran]-5-ylmethyl)thiophene-3-carboxamide is the mitochondrial complex I . This complex plays a crucial role in the electron transport chain, which is a part of cellular respiration in the mitochondria .
Mode of Action
N-([2,2’-bifuran]-5-ylmethyl)thiophene-3-carboxamide exhibits potent antitumor activity through the inhibition of mitochondrial complex I . By inhibiting this complex, the compound disrupts the normal process of cellular respiration, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS). This can induce apoptosis, or programmed cell death, in cancer cells .
Biochemical Pathways
The compound affects the electron transport chain in the mitochondria by inhibiting the function of mitochondrial complex I . This disruption leads to a decrease in the proton gradient across the mitochondrial membrane, which in turn affects ATP synthesis. The resulting increase in ROS can cause damage to cellular components, including proteins, lipids, and DNA, which can trigger apoptosis in cancer cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources to form thiophenes . The bifuran moiety can be introduced through a coupling reaction using appropriate bifuran precursors and coupling agents such as palladium catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-([2,2’-bifuran]-5-ylmethyl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Reduction: The compound can be reduced to form dihydrothiophenes using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Electrophilic reagents such as halogens, nitrating agents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dihydrothiophenes
Substitution: Halogenated thiophenes, nitrothiophenes
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(biphenyl-2-yl)-2-chloropyridine-3-carboxamide: Exhibits high fungicidal activity.
1-benzothiophene-3-carboxylic acid derivatives: Valuable molecular scaffolds for medicinal chemistry.
Ethyl 2-aminothiophene-3-carboxylates: Used in the synthesis of isomeric thiophene derivatives.
Uniqueness
N-([2,2’-bifuran]-5-ylmethyl)thiophene-3-carboxamide is unique due to its combination of bifuran and thiophene rings, which imparts distinct electronic and structural properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Propriétés
IUPAC Name |
N-[[5-(furan-2-yl)furan-2-yl]methyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3S/c16-14(10-5-7-19-9-10)15-8-11-3-4-13(18-11)12-2-1-6-17-12/h1-7,9H,8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCHSPMAYDKNGAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(O2)CNC(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{[(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)carbamoyl]methyl}-N-methylprop-2-enamide](/img/structure/B2514790.png)
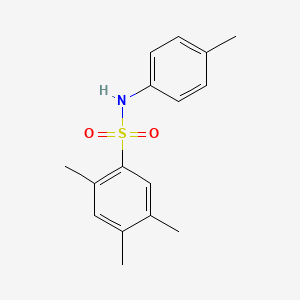
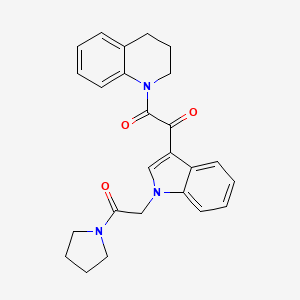
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2514799.png)
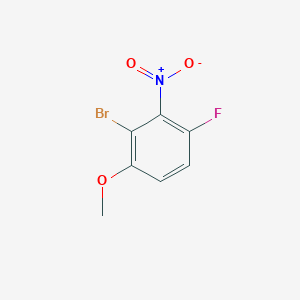
![3-{[1-(1-benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}pyridazine](/img/structure/B2514802.png)
![(E)-N-[2-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2514803.png)
![2-(1H-1,3-benzodiazol-1-yl)-N-{[6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B2514804.png)

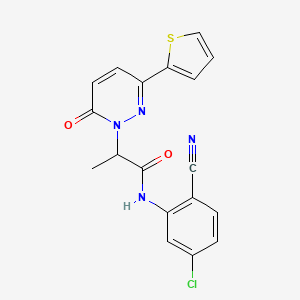

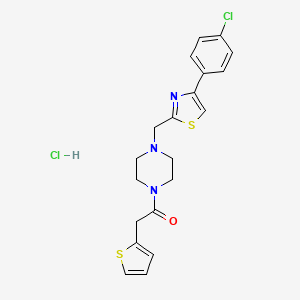
![N-(1-cyano-1,2-dimethylpropyl)-2-[(5-methylpyridin-2-yl)sulfanyl]acetamide](/img/structure/B2514809.png)
![2-Chloro-4-[(E)-2-(2,3-dihydro-1,4-benzodioxin-5-yl)ethenyl]-5-methylpyrimidine](/img/structure/B2514810.png)
